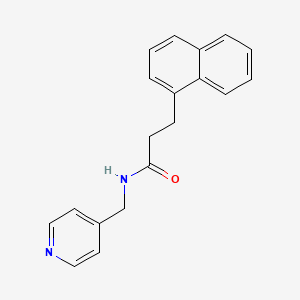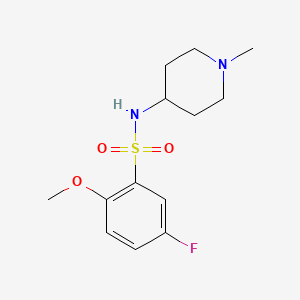![molecular formula C19H19N7S B4498086 4-[7-METHYL-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B4498086.png)
4-[7-METHYL-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE
Übersicht
Beschreibung
4-[7-METHYL-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a thiophene ring and a piperidine moiety. The presence of these functional groups endows the compound with a range of biological activities, making it a promising candidate for various therapeutic applications.
Vorbereitungsmethoden
The synthesis of 4-[7-METHYL-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate hydrazonoyl chlorides with pyrimidinethiones under controlled conditions.
Introduction of the thiophene ring: The thiophene moiety is introduced through a coupling reaction with the triazolopyrimidine intermediate.
Attachment of the piperidine group: The final step involves the nucleophilic substitution reaction to attach the piperidine group to the pyrimidine ring.
Analyse Chemischer Reaktionen
4-[7-METHYL-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-[7-METHYL-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by enhancing the expression of cell cycle inhibitors and activating caspase-dependent pathways . These effects are mediated through its binding to key proteins involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[7-METHYL-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE include other triazolopyrimidine derivatives and thiophene-containing compounds. These compounds share structural similarities but differ in their biological activities and therapeutic potential. For example:
Triazolopyrimidine derivatives: These compounds have shown potent antitumor activity and are being explored for their potential in cancer therapy.
Thiophene-containing compounds: These compounds are known for their diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its broad spectrum of biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7S/c1-13-14(15-7-8-20-18(22-15)25-9-3-2-4-10-25)12-21-19-23-17(24-26(13)19)16-6-5-11-27-16/h5-8,11-12H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAPYVQJJKAWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=CS3)C4=NC(=NC=C4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4498025.png)

![N-tert-butyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide](/img/structure/B4498034.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4498039.png)
![N-(2-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4498040.png)
![2-[(3-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4498048.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4498060.png)
![5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4498061.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B4498074.png)
![2-(3-METHYLPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE](/img/structure/B4498081.png)
![2-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4498088.png)
![N-(2-methoxyphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4498100.png)
![2-{[5-(2,5-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4498103.png)
